molecular formula C15H14F3N B12841262 1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine

1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine

Cat. No.: B12841262
M. Wt: 265.27 g/mol
InChI Key: XQXYPQQCTHOHGW-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine is an organic compound characterized by the presence of a naphthalene ring and a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine and trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-1-yl)-2-(trifluoromethyl)benzene
  • 1-(Naphthalen-1-yl)-2-(trifluoromethyl)ethane
  • 1-(Naphthalen-1-yl)-2-(trifluoromethyl)propane

Uniqueness

1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both a naphthalene ring and a pyrrolidine ring, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H14F3N

Molecular Weight

265.27 g/mol

IUPAC Name

1-naphthalen-1-yl-2-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C15H14F3N/c16-15(17,18)14-9-4-10-19(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2

InChI Key

XQXYPQQCTHOHGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CC=CC3=CC=CC=C32)C(F)(F)F

Origin of Product

United States

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